6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine is a chemical compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a tributylstannyl group attached to the sixth position of the triazole ring. The compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The primary targets of 1,2,4-triazolo[1,5-a]pyridine derivatives, which include 6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine, are often found in medicinal and biologically active compounds . They exhibit numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
For instance, some act as inhibitors, blocking the activity of their target proteins . This interaction results in changes in the biological processes regulated by these proteins.
Biochemical Pathways
Given its inhibitory activity against jak1 and jak2, it can be inferred that it may affect theJAK-STAT signaling pathway , which is involved in processes such as cell growth, differentiation, and immune response .
Result of Action
Given its inhibitory activity against certain proteins, it can be inferred that it may lead to changes in the biological processes regulated by these proteins, potentially resulting in therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, making it a sustainable approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The method’s broad substrate scope and good functional group tolerance make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms.
Substitution: The tributylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups in place of the tributylstannyl group.
Scientific Research Applications
6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including acting as inhibitors for various enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Lacks the tributylstannyl group but shares the core triazolopyridine structure.
6-Trimethylsilyl[1,2,4]triazolo[1,5-a]pyridine: Similar structure with a trimethylsilyl group instead of a tributylstannyl group.
Uniqueness: 6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and potential applications. This group can be selectively modified, making the compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tributyl([1,2,4]triazolo[1,5-a]pyridin-6-yl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N3.3C4H9.Sn/c1-2-4-9-6(3-1)7-5-8-9;3*1-3-4-2;/h1,3-5H;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENLQGBLVGGAMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN2C(=NC=N2)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676724 |
Source
|
Record name | 6-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204580-82-4 |
Source
|
Record name | 6-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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